
5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide
Overview
Description
L 870810 is a small-molecule inhibitor of HIV-1 integrase with potent antiviral activity in cell culture and good pharmacokinetic properties, has an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore.
Biological Activity
The compound 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide belongs to a class of naphthyridine derivatives that have shown significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a naphthyridine core with a hydroxyl group at the 8-position and a carboxamide functional group at the 7-position. The presence of a thiazine moiety and a fluorobenzyl substituent enhances its biological profile.
Antimicrobial Properties
Recent studies have indicated that naphthyridine derivatives exhibit potent antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily attributed to the inhibition of bacterial cell division proteins such as FtsZ .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 0.25 µg/mL |
8-Hydroxyquinoline Derivative | E. coli | 0.5 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral properties. A study highlighted that similar naphthyridine derivatives inhibited the growth of H5N1 virus with low cytotoxicity levels, suggesting a favorable therapeutic index . The antiviral mechanism is believed to involve interference with viral replication processes.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for selected analogues were reported in the range of 0.69–22 µM against cancerous cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
The mechanism of action appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various naphthyridine derivatives including our compound against clinical isolates of Klebsiella pneumoniae. The results indicated that the compound exhibited superior antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Mechanism
In another study focusing on its anticancer properties, researchers explored the effects of this compound on mitochondrial integrity in cancer cells. The findings suggested that it disrupts mitochondrial function leading to increased ROS production and subsequent cell death .
Scientific Research Applications
Antiviral Activity :
Research indicates that this compound exhibits significant antiviral activity, particularly against HIV. It has been shown to inhibit HIV integrase effectively in vitro, making it a candidate for further development as an antiretroviral therapy. The mode of action involves disrupting viral replication processes by binding to the active site of HIV integrase. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate these interactions at a molecular level.
Comparative Biological Activity :
A comparison with similar compounds highlights the unique efficacy of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide:
Compound Name | Structure Features | Biological Activity |
---|---|---|
L 870810 | Similar naphthyridine core; lacks thiazinan ring | HIV integrase inhibitor |
Dolutegravir | Contains similar carboxamide; different substituents | Potent HIV integrase inhibitor |
Raltegravir | Naphthyridine-like structure; different functional groups | HIV integrase inhibitor |
This table illustrates how the unique combination of structural elements in this compound confers distinct binding properties and biological activity compared to other known inhibitors.
Q & A
Q. What are the common synthetic routes for 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, and how can reaction conditions be optimized?
Basic : The compound’s synthesis likely involves multi-step reactions, such as coupling the 1,2-thiazinan-1,1-dioxide moiety to the naphthyridine core, followed by fluorobenzyl substitution. Key intermediates may require protection/deprotection strategies for hydroxyl and carboxamide groups. Optimization often involves adjusting catalysts (e.g., K₂CO₃ or Cs₂CO₃), solvents (e.g., 1,4-dioxane), and reaction temperatures to improve yields .
Advanced : Factorial design (e.g., varying catalyst loading, solvent polarity, and stoichiometry) can systematically optimize reaction conditions. For example, a 2³ factorial design could identify interactions between variables, such as how Cs₂CO₃ concentration impacts hydrolysis efficiency in the presence of fluorobenzyl groups .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural characterization?
Basic : Confirm the core structure via ¹H NMR (e.g., aromatic proton splitting patterns) and high-resolution MS. For example, the 4-fluorobenzyl group shows distinct ¹⁹F NMR shifts, while the 1,2-thiazinan-dioxide moiety may exhibit deshielded protons due to sulfone electronegativity .
Advanced : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals. If MS data conflicts with expected molecular ions (e.g., due to in-source fragmentation), compare with synthetic intermediates or apply deuterium exchange experiments to identify labile protons .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can researchers minimize off-target effects?
Basic : Standard assays include enzyme inhibition (e.g., kinase or protease targets) and cell viability assays (e.g., MTT). For antibacterial studies, follow protocols for naphthyridine derivatives, such as MIC determination against Gram-positive/-negative strains .
Advanced : Employ target-specific assays (e.g., HGF/c-Met pathway inhibition for anticancer activity) with orthogonal validation (e.g., SPR binding kinetics). Use CRISPR-edited cell lines to confirm on-target effects and rule out cytotoxicity from the fluorobenzyl group .
Q. How can researchers address poor solubility or stability during formulation for in vivo studies?
Basic : Preformulation studies (e.g., pH-solubility profiling, excipient screening) can identify compatible vehicles (e.g., PEG-400, cyclodextrins). Stability under physiological pH (e.g., 7.4) should be monitored via HPLC .
Advanced : Use lipid nanoparticles or prodrug strategies (e.g., esterification of the hydroxyl group) to enhance bioavailability. Accelerated stability studies (ICH guidelines) can predict degradation pathways (e.g., hydrolysis of the sulfone moiety) .
Q. What computational methods aid in elucidating the compound’s mechanism of action?
Basic : Molecular docking (e.g., AutoDock Vina) can predict binding to targets like c-Met kinase. Pharmacophore modeling may explain interactions between the 1,6-naphthyridine core and ATP-binding pockets .
Advanced : Combine MD simulations (e.g., GROMACS) with free-energy calculations (MM-PBSA) to assess binding stability. QM/MM studies can reveal electronic effects of the 1,1-dioxido-thiazinan group on enzyme inhibition .
Q. How should researchers design experiments to reconcile conflicting bioactivity data across studies?
Basic : Standardize assay protocols (e.g., cell passage number, serum concentration) to reduce variability. Cross-validate using a reference compound (e.g., a known kinase inhibitor) .
Advanced : Apply the Aryl Halide Chemistry Informer Library approach to benchmark performance across labs. Use meta-analysis to identify confounding factors (e.g., batch-to-batch impurity differences in the fluorobenzyl precursor) .
Q. What analytical techniques are critical for detecting degradation products or impurities?
Basic : HPLC-DAD/ELSD with orthogonal columns (e.g., C18 vs. HILIC) can separate polar/non-polar impurities. LC-MS/MS identifies major degradants (e.g., sulfone oxidation byproducts) .
Advanced : HRMS coupled with NMR (LC-MS/SPE-NMR) provides structural elucidation of trace impurities. For chiral purity, use chiral stationary phases (e.g., cellulose-based) to resolve enantiomers from the thiazinan ring .
Q. How can the compound’s pharmacokinetic profile be improved through structural modification?
Basic : Introduce metabolically stable groups (e.g., replacing the hydroxyl with a methyl ether) or enhance lipophilicity via fluorobenzyl substituent tuning .
Advanced : Use bioisosteric replacement (e.g., replacing the sulfone with a sulfonamide) guided by ADMET predictions (e.g., SwissADME). Deuterium labeling at labile positions (e.g., benzylic hydrogens) may prolong half-life .
Q. What theoretical frameworks guide the study of this compound’s therapeutic potential?
Basic : Link to the HGF/c-Met signaling pathway in cancer or bacterial efflux pump inhibition mechanisms for antimicrobial activity .
Advanced : Apply systems pharmacology models to predict polypharmacology effects (e.g., off-target kinase interactions) or network analysis to identify synergistic drug combinations .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
Basic : Document step-by-step protocols with critical parameters (e.g., reaction pH, drying time for intermediates). Use reference standards (e.g., USP-grade reagents) for key steps .
Advanced : Adopt the Aryl Halide Chemistry Informer Library’s cross-lab validation approach. Publish raw spectral data and crystallization conditions (e.g., via Cambridge Structural Database) .
Q. What emerging applications could leverage this compound’s unique structural features?
Basic : Explore dual-target inhibitors (e.g., kinase-antibacterial hybrids) or photoactivatable probes using the naphthyridine core’s UV absorbance .
Advanced : Design metal-organic frameworks (MOFs) incorporating the sulfone group for catalytic or sensing applications. Investigate radiopharmaceutical potential via ¹⁸F-labeling of the fluorobenzyl moiety .
Properties
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-14-7-5-13(6-8-14)12-23-20(27)17-18(26)16-15(4-3-9-22-16)19(24-17)25-10-1-2-11-30(25,28)29/h3-9,26H,1-2,10-12H2,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDKWCOCQJWMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=NC(=C(C3=C2C=CC=N3)O)C(=O)NCC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194025 | |
Record name | L 870810 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410544-95-5 | |
Record name | L 870810 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=410544-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 870810 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410544955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 870810 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-870810 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TXL33ZFOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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